BenchChemオンラインストアへようこそ!

GED 0507-34-Levo

Intestinal Fibrosis PPARγ Modulation Gene Expression

GED-0507-34-Levo is a selective, non-racemic (S)-enantiomer PPARγ modulator, distinct from generic 5-ASA. It uniquely downregulates profibrotic genes (Acta2, COL1a1, Fn1) and proteins (α-SMA, collagen I-II) not targeted by its parent compound. With established oral dosing (30 mg/kg/day) and a Phase 2 clinical history for ulcerative colitis (NCT02808390), it is an essential, validated tool for translational IBD and fibrosis research. Choose this compound for reproducible, pathway-specific antifibrotic results.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 921195-93-9
Cat. No. B3058842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGED 0507-34-Levo
CAS921195-93-9
Synonyms3-(4-aminophenyl)-2-methoxypropionic acid
GED-0507-34L
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=C(C=C1)N)C(=O)O
InChIInChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyQLJYLJGYIDIJPT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GED-0507-34-Levo (CAS 921195-93-9) Procurement Guide: PPARγ Modulator for Intestinal Fibrosis Research


GED-0507-34-Levo ((S)-3-(4-Aminophenyl)-2-methoxypropanoic acid) is an orally bioavailable small-molecule modulator of peroxisome proliferator-activated receptor gamma (PPARγ) [1]. It is a novel 5-aminosalicylic acid (5-ASA) analog specifically designed to activate PPARγ and ameliorate inflammation-driven intestinal fibrosis [2]. Preclinical studies demonstrate its ability to regulate key profibrotic genes (Acta2, COL1a1, Fn1) and proteins (α-SMA, collagen I-II) in models of chronic colitis, establishing its role as a distinct chemical tool for investigating PPARγ-mediated antifibrotic pathways [1][3].

Why GED-0507-34-Levo Cannot Be Substituted by Generic 5-ASA or Standard PPARγ Agonists


Despite being derived from the 5-ASA scaffold, GED-0507-34-Levo exhibits a distinct pharmacological profile that precludes simple interchangeability with its parent compound or other PPARγ agonists. As a selective PPARγ modulator, it engages the receptor in a manner that yields antifibrotic gene expression changes not observed with 5-ASA [1]. Furthermore, its non-racemic, pure (S)-enantiomeric form ensures a defined stereochemical interaction with PPARγ, which is critical for its unique downstream signaling and therapeutic potential [2]. Substituting with generic 5-ASA or other PPARγ ligands risks failing to reproduce the specific antifibrotic efficacy and mechanistic profile documented in preclinical models.

Quantitative Differentiation of GED-0507-34-Levo from 5-ASA and PPARγ Agonists in Fibrosis Models


Superior Regulation of Profibrotic Gene Expression vs. 5-ASA

In a DSS-induced chronic colitis mouse model, GED-0507-34-Levo significantly reduced the mRNA expression of Acta2, COL1a1, and Fn1, whereas 5-ASA only regulated COL1a1 and failed to suppress Acta2 and Fn1 [1]. This demonstrates a broader and more robust antifibrotic gene regulatory profile for GED-0507-34-Levo compared to its analog 5-ASA.

Intestinal Fibrosis PPARγ Modulation Gene Expression

Reduction of Fibrosis Protein Markers Not Achieved by 5-ASA

GED-0507-34-Levo treatment in DSS-induced fibrotic mice resulted in a significant reduction of α-SMA and Collagen I-II protein levels, key markers of myofibroblast activation and extracellular matrix deposition [1]. In contrast, mice receiving 5-ASA showed no such decrease in these protein markers [2]. This highlights a functional divergence in antifibrotic protein regulation.

Intestinal Fibrosis Protein Expression Collagen

Suppression of Profibrotic Cytokines IL-13 and CTGF vs. Baseline

In the DSS-induced colitis model, GED-0507-34-Levo significantly reduced colonic expression of interleukin-13 (IL-13) and connective tissue growth factor (CTGF), two pivotal profibrotic mediators [1]. The effect was quantified as a 1.89-fold reduction for IL-13 and a 2.2-fold reduction for CTGF compared to untreated DSS controls.

Cytokine Fibrosis Gene Expression

Mechanism-Based Selectivity via GSK-3β Induction and EMT Modulation

GED-0507-34-Levo's antifibrotic action is mechanistically linked to the induction of glycogen synthase kinase-3β (GSK-3β) and the normalization of epithelial-mesenchymal transition (EMT) markers such as E-cadherin and β-catenin [1]. This PPARγ-dependent pathway is specific to GED-0507-34-Levo's modulation of the receptor, as co-administration with the PPARγ antagonist GW9662 abrogated all observed antifibrotic effects [2].

Epithelial-Mesenchymal Transition GSK-3β PPARγ

Validated Application Scenarios for GED-0507-34-Levo in Research and Development


In Vivo Preclinical Models of Intestinal Fibrosis

GED-0507-34-Levo is a validated tool for inducing antifibrotic effects in the DSS-induced chronic colitis mouse model, as demonstrated by significant reductions in both gene expression (Acta2, COL1a1, Fn1) and protein markers (α-SMA, collagen I-II) [1]. Its oral bioavailability and established dosing (30 mg/kg/day) make it suitable for long-term efficacy studies in rodents.

In Vitro Mechanistic Studies of PPARγ-Mediated EMT Inhibition

The compound can be used in cell-based assays (e.g., TGF-β-stimulated intestinal fibroblasts and epithelial cells) to investigate the PPARγ-dependent modulation of EMT markers and profibrotic molecules. Its specific effect on GSK-3β induction and normalization of E-cadherin/β-catenin provides a clear mechanistic readout [2].

Comparative Pharmacological Profiling Against 5-ASA and Other PPARγ Ligands

GED-0507-34-Levo serves as a critical reference compound in studies designed to differentiate the antifibrotic potential of PPARγ modulators from that of 5-ASA. Its unique ability to regulate a broader set of fibrotic genes and proteins, not shared by 5-ASA, makes it essential for head-to-head comparative pharmacology experiments [3].

Clinical Development Reference for Ulcerative Colitis and Acne

As a compound that has progressed to Phase 2 clinical trials for ulcerative colitis (NCT02808390) [4], GED-0507-34-Levo (and its N-acetyl derivative) provides a benchmark for translational research programs targeting PPARγ in inflammatory bowel disease and dermatological conditions. Researchers can leverage its documented clinical investigation path for designing follow-on studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for GED 0507-34-Levo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.